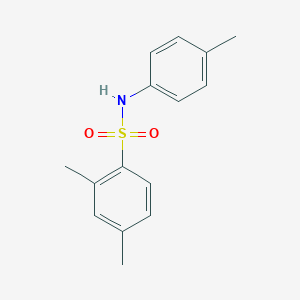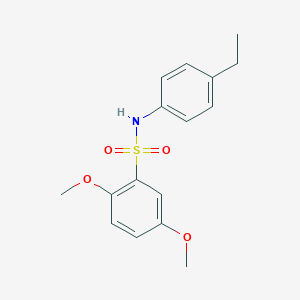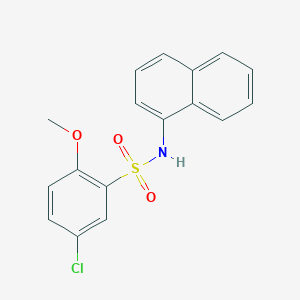![molecular formula C18H15ClN2O3S B229222 N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B229222.png)
N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. CMT-3 has been shown to have potent anti-tumor effects in various cancer types, making it a promising candidate for cancer therapy.
作用機序
N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide exerts its anti-tumor effects by targeting multiple signaling pathways involved in cancer cell growth, survival, and metastasis. It has been shown to activate the tumor suppressor protein p53, which plays a critical role in regulating cell cycle progression and DNA repair. N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. By inhibiting NF-κB, N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide reduces the production of pro-inflammatory cytokines and chemokines, which contribute to tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has been shown to have a range of biochemical and physiological effects in addition to its anti-tumor properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. By inhibiting COX-2, N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide reduces the production of prostaglandins, which are mediators of inflammation and pain. N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has also been found to improve insulin sensitivity and glucose uptake in skeletal muscle cells, suggesting its potential as an anti-diabetic agent.
実験室実験の利点と制限
N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has several advantages as a research tool for studying cancer and other diseases. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has also been extensively studied for its anti-tumor properties in various cancer types, making it a well-established research tool. However, N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide also has some limitations for lab experiments. It has been shown to have low solubility in water, which can limit its bioavailability and efficacy in vivo. Additionally, N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has been found to have some toxicity towards normal cells, which can limit its therapeutic potential.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide. One area of interest is its potential as a combination therapy with other anti-cancer agents. N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has been shown to enhance the anti-tumor effects of chemotherapy drugs such as doxorubicin and paclitaxel, suggesting its potential as a combination therapy. Another area of interest is the development of more potent and selective analogs of N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide that can overcome its limitations and improve its efficacy. Finally, further research is needed to elucidate the molecular mechanisms underlying the anti-tumor properties of N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide, which can provide insights into its potential therapeutic applications.
合成法
N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide can be synthesized by reacting 4-chloroaniline with 3-(3-methylphenyl)-2,4-thiazolidinedione in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then treated with acetic acid to obtain N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide in high yield and purity.
科学的研究の応用
N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has been extensively studied for its anti-tumor properties in various cancer types, including breast, lung, prostate, and colon cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has also been found to inhibit the growth and metastasis of cancer cells by blocking the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and angiogenesis.
特性
分子式 |
C18H15ClN2O3S |
|---|---|
分子量 |
374.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C18H15ClN2O3S/c1-11-4-3-5-15(10-11)21-16(23)17(25-18(21)24)20(12(2)22)14-8-6-13(19)7-9-14/h3-10,17H,1-2H3 |
InChIキー |
XCYZHMJSFBUZBD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)N(C3=CC=C(C=C3)Cl)C(=O)C |
正規SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)N(C3=CC=C(C=C3)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)












